2-Tert-butyl-3-(propan-2-YL)phenol
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Overview
Description
2-Tert-butyl-3-(propan-2-YL)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group and an isopropyl group attached to a benzene ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Tert-butyl-3-(propan-2-YL)phenol can be synthesized through the acid-catalyzed alkylation of phenol with isobutene . This reaction involves the use of an acid catalyst, such as sulfuric acid, to facilitate the addition of the tert-butyl group to the phenol ring. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale alkylation reactions using specialized reactors and continuous flow processes. The use of high-purity reactants and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-3-(propan-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-Tert-butyl-3-(propan-2-YL)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-3-(propan-2-YL)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, leading to various effects. The tert-butyl and isopropyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butylphenol: This compound has a similar structure but lacks the isopropyl group.
4-tert-Butylphenol: Another isomer with the tert-butyl group in a different position on the benzene ring.
2,6-di-tert-Butylphenol: Contains two tert-butyl groups and is used as an antioxidant.
Uniqueness
2-Tert-butyl-3-(propan-2-YL)phenol is unique due to the presence of both tert-butyl and isopropyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C13H20O |
---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-tert-butyl-3-propan-2-ylphenol |
InChI |
InChI=1S/C13H20O/c1-9(2)10-7-6-8-11(14)12(10)13(3,4)5/h6-9,14H,1-5H3 |
InChI Key |
JWLPJEOMNVPZHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)O)C(C)(C)C |
Origin of Product |
United States |
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